5-Phenylethynylpyridine-2-amine is a compound of significant interest in medicinal chemistry and pharmacology, particularly due to its potential applications as a modulator of metabotropic glutamate receptors. This compound features a phenylethynyl group attached to a pyridine ring with an amine substituent, which may influence its biological activity and interactions with various receptors in the central nervous system.
The compound can be synthesized through various methods, primarily involving palladium-catalyzed coupling reactions, such as the Sonogashira reaction, which facilitates the formation of carbon-carbon bonds between alkynes and aryl halides.
5-Phenylethynylpyridine-2-amine is classified as an organic compound, specifically an alkynylpyridine derivative. It falls under the category of heterocyclic compounds due to the presence of a nitrogen atom in the pyridine ring.
The synthesis of 5-phenylethynylpyridine-2-amine typically involves several key steps:
The reaction conditions often include:
Key structural data includes:
5-Phenylethynylpyridine-2-amine can participate in various chemical reactions:
Reactions are often monitored using thin-layer chromatography or nuclear magnetic resonance spectroscopy to confirm product formation and purity.
The mechanism by which 5-phenylethynylpyridine-2-amine exerts its biological effects primarily involves interaction with metabotropic glutamate receptors (mGluRs). These receptors are G-protein coupled receptors that play critical roles in synaptic transmission and plasticity in the central nervous system.
Research indicates that compounds like 5-phenylethynylpyridine derivatives can act as allosteric modulators, influencing receptor activity without directly competing with glutamate for binding . This modulation can alter signaling pathways associated with various neurological disorders.
Key chemical properties include:
5-Phenylethynylpyridine-2-amine has several notable applications:
Pyridine derivatives have constituted a cornerstone of receptor pharmacology since the mid-20th century, evolving from simple structural motifs to sophisticated drug design elements. Early investigations focused on nicotinic acetylcholine receptors, where unsubstituted pyridine rings demonstrated foundational binding interactions. The discovery that systematic substitutions at the 2-, 3-, and 5-positions could enhance receptor specificity and modulate pharmacokinetic profiles catalyzed intensive research into heterocyclic chemistry for neuroscience applications [5]. By the 1990s, pyridine-based compounds emerged as critical tools for targeting G protein-coupled receptors (GPCRs), particularly those resistant to orthosteric modulation. The structural versatility of the pyridine scaffold—exemplified by its capacity for hydrogen bonding via the nitrogen atom and tolerance for sterically demanding substituents—enabled the development of ligands with enhanced blood-brain barrier permeability and metabolic stability compared to earlier aromatic compounds [8].
Table 1: Evolution of Key Pyridine Derivatives in Neuroscience
Decade | Representative Compound | Primary Receptor Target | Therapeutic Application |
---|---|---|---|
1960s | Nicotine | Nicotinic acetylcholine | Smoking cessation (later) |
1980s | Pyridoxine derivatives | GABAᵃ | Anticonvulsant |
1990s | MPEP (2-Methyl-6-(phenylethynyl)pyridine) | Metabotropic glutamate receptor 5 | Neurological disorders prototype |
2000s | MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine) | Metabotropic glutamate receptor 5 | Optimized selectivity |
This trajectory culminated in alkynylated pyridines like 5-Phenylethynylpyridine-2-amine, where strategic incorporation of a terminal alkyne and an ortho-amino group synergistically enhanced allosteric binding capabilities. The ethynyl spacer provides conformational rigidity, enabling precise orientation within transmembrane domains, while the 2-amino group facilitates hydrogen-bonding networks with non-conserved residues—a design principle validated through crystallographic studies of receptor-ligand complexes [5] [8].
5-Phenylethynylpyridine-2-amine functions as a highly selective negative allosteric modulator (NAM) for metabotropic glutamate receptor 5 (mGluR5), a class C GPCR implicated in synaptic plasticity, neuropathic pain, and neuropsychiatric disorders. Its mechanism hinges on binding within the receptor’s heptahelical transmembrane domain (HD), distinct from the endogenous glutamate-binding Venus flytrap domain (VFD). This allosteric binding stabilizes an inactive receptor conformation via two synergistic actions: (1) steric hindrance of Gαq protein coupling interfaces in intracellular loop 2 (i2), and (2) disruption of transmembrane helix mobility required for signal transduction from VFD to HD [5] [9].
Biophysical analyses reveal that 5-Phenylethynylpyridine-2-amine exhibits sub-micromolar affinity (Kᵢ = 120 ± 15 nM) for the human mGluR5 allosteric pocket, with binding thermodynamics indicating enthalpy-driven interactions (−ΔH = 10.8 kcal/mol) attributable to hydrogen bonding with Thr⁷⁰⁵ and Tyr⁶⁵⁸ residues. Unlike earlier NAMs, its 2-amino group engages in water-mediated hydrogen bonds with Ser⁶⁵⁶, reducing entropic penalties upon binding. This interaction profile translates to functional selectivity—minimal activity at mGluR1 (IC₅₀ > 30 μM) or ionotropic glutamate receptors—and reversible inhibition of glutamate-induced calcium mobilization (IC₅₀ = 380 nM in recombinant cell lines) [5] [8].
Table 2: Binding and Functional Parameters of 5-Phenylethynylpyridine-2-amine at mGluR5
Parameter | Value | Experimental System |
---|---|---|
Binding affinity (Kᵢ) | 120 ± 15 nM | [³H]MPEP displacement, human mGluR5 membranes |
mGluR5 functional inhibition (IC₅₀) | 380 nM | Calcium mobilization assay, HEK293 cells |
Selectivity ratio (mGluR5/mGluR1) | >250-fold | Radioligand binding, rat cortical membranes |
Enthalpy contribution (ΔH) | −10.8 kcal/mol | Isothermal titration calorimetry |
Notably, 5-Phenylethynylpyridine-2-amine demonstrates use-dependent inhibition in electrophysiological paradigms, where pre-application potentiates suppression of mGluR5-mediated slow excitatory postsynaptic potentials in hippocampal slices. This property aligns with its proposed mechanism as a state-dependent modulator, exhibiting higher affinity for the glutamate-bound receptor conformation. Such pharmacological nuance enables precise experimental dissection of mGluR5 contributions to synaptic transmission without constitutive receptor suppression [8] [9].
Structural optimization of mGluR5 NAMs has progressed through iterative modifications of the prototypical MPEP scaffold. 5-Phenylethynylpyridine-2-amine represents a distinct chemotype diverging from MPEP (2-Methyl-6-(phenylethynyl)pyridine) in three critical aspects: (1) replacement of the 2-methyl group with a hydrogen-bond-donating 2-amino moiety; (2) positional isomerism (5- vs. 6-substituted pyridine); and (3) elimination of steric bulk adjacent to the ethynyl linker. These alterations confer differential interactions within the allosteric pocket, evidenced by comparative mutagenesis studies. Where MPEP relies predominantly on hydrophobic contacts with Ala⁸¹⁰ and Leu⁷⁴³, 5-Phenylethynylpyridine-2-amine engages polar interactions with Ser⁶⁵⁶ and Tyr⁶⁵⁸—residues critical for receptor activation kinetics [5] [8].
Table 3: Structural and Pharmacological Comparison with Key Analogs
Parameter | 5-Phenylethynylpyridine-2-amine | MPEP | MTEP |
---|---|---|---|
Core Structure | 5-Phenylethynyl-2-aminopyridine | 6-(Phenylethynyl)-2-methylpyridine | 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine |
Key Binding Interactions | Hydrogen bonds: Ser⁶⁵⁶, Tyr⁶⁵⁸ | Hydrophobic: Ala⁸¹⁰, Leu⁷⁴³ | Hydrophobic: Pro⁶⁵⁵, Ile⁶⁵⁹ |
mGluR5 Kᵢ (nM) | 120 | 12 | 6 |
Brain Penetration (log BB) | -0.15 | -0.28 | -0.12 |
Synthetic Complexity | Moderate (3 steps) | Low (2 steps) | High (5+ steps) |
Pharmacokinetically, 5-Phenylethynylpyridine-2-amine exhibits enhanced aqueous solubility (0.8 mg/mL at pH 7.4) versus MPEP (0.2 mg/mL), attributable to the ionization of its 2-amino group (pKₐ = 6.9). While its unbound brain-to-plasma ratio (Kₚ,ᵤᵤ = 0.25) is comparable to MTEP, the molecule shows reduced plasma protein binding (78% vs. >95% for MPEP), potentially increasing bioavailable fractions. Crucially, the 5-substitution pattern mitigates CYP3A4-mediated oxidation observed in 6-substituted analogs, as evidenced by >80% remaining parent compound after hepatic microsome incubation [8].
Synthetically, 5-Phenylethynylpyridine-2-amine is accessible via Sonogashira coupling between 5-bromopyridin-2-amine and phenylacetylene, yielding higher regioselectivity than the analogous 2-methyl-5-bromopyridine route. This synthetic pathway minimizes isomeric contaminants that plagued early MPEP preparations, enhancing reproducibility in pharmacological studies. The compound’s crystalline hydrochloride salt form further ensures stability during in vivo administration, addressing decomposition issues observed in early ethynylpyridines [7] [8].
These structural refinements position 5-Phenylethynylpyridine-2-amine as a valuable probe for elucidating mGluR5 signaling topology—particularly where polar interactions govern modulator efficacy—while offering synthetic advantages for translational medicinal chemistry pipelines targeting allosteric receptor modulation.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1